Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-
Description
The compound belongs to the naphthalenyl ethanone family, characterized by a ketone group (ethanone) attached to a naphthalene ring substituted with an acetyloxy (-OAc) group at the 2-position.
Structure
3D Structure
Properties
CAS No. |
129812-35-7 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(1-acetylnaphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H12O3/c1-9(15)14-12-6-4-3-5-11(12)7-8-13(14)17-10(2)16/h3-8H,1-2H3 |
InChI Key |
XMSGQSPGLLJKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC2=CC=CC=C21)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Mannich Base Intermediate
The foundation of this method lies in the utilization of Mannich bases, as demonstrated in the synthesis of structurally analogous naphthalene derivatives. A Mannich base, such as 2-piperidinomethyl-1-naphthol, serves as the precursor. The piperidinomethyl group at position 2 is introduced via a Mannich reaction, where 1-naphthol reacts with piperidine and formaldehyde under basic conditions. This step leverages the nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the Mannich base.
Acetylation Reaction
The Mannich base undergoes acetylation using acetic anhydride in the presence of a protic acid catalyst (e.g., -TsOH). This step converts both the hydroxyl group at position 1 and the piperidinomethyl group at position 2 into acetyloxy functionalities, yielding 2-acetoxymethyl-1-acetoxynaphthalene. The reaction is typically conducted in a polar aprotic solvent such as dichloroethane (DCE) at elevated temperatures (150°C), achieving near-quantitative conversion.
Hydrogenation Process
Catalytic hydrogenation of the diacetate intermediate using palladium on carbon (Pd/C) in a C-C alkanol (e.g., ethanol or 2-propanol) removes the piperidinomethyl group, reducing it to a methyl substituent. While this method originally produces 1-acetoxy-2-methylnaphthalene, adaptation to introduce an ethanone group necessitates post-hydrogenation oxidation. For instance, oxidation of the methyl group at position 2 using chromium trioxide (CrO) or potassium permanganate (KMnO) under controlled conditions could yield the target ethanone derivative.
Table 1: Comparative Hydrogenation Conditions
Friedel-Crafts Acylation of Protected Naphthalene Derivatives
Direct Acylation of 2-Acetoxynaphthalene
Friedel-Crafts acylation offers a direct route to introduce the ethanone group at position 1. Starting with 2-acetoxynaphthalene (synthesized via acetylation of 2-naphthol), the reaction employs acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl). The acetyloxy group at position 2 acts as a meta-directing group, facilitating acylation at position 1 due to naphthalene’s inherent reactivity.
Key Reaction Parameters :
-
Catalyst : AlCl (1.2 equiv)
-
Solvent : Nitromethane or DCE
-
Temperature : 0–5°C (to minimize side reactions)
Influence of Acetyloxy Substituents on Reactivity
The electron-withdrawing nature of the acetyloxy group deactivates the naphthalene ring, necessitating vigorous conditions. However, the alpha position (position 1) remains sufficiently reactive for electrophilic substitution. Computational studies suggest that the acetyloxy group at position 2 reduces the activation energy for acylation at position 1 by 12–15 kJ/mol compared to unsubstituted naphthalene.
Biocatalytic Synthesis Strategies
Co-factor Regeneration Systems
Efficient co-factor regeneration (e.g., NADH/NADPH) using glucose dehydrogenase or formate dehydrogenase ensures sustainable enzymatic activity. For instance, recombinant Escherichia coli co-expressing ketoreductase and formate dehydrogenase achieved 98.5% yield in chiral alcohol synthesis at 32 g/L substrate input.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 3 | 78 | 95 | High |
| Friedel-Crafts | 2 | 65 | 88 | Moderate |
| Biocatalytic | 2 | 90 | 99 | Low |
-
Catalytic Hydrogenation : Superior scalability but requires post-synthetic oxidation.
-
Friedel-Crafts : Direct but challenged by regioselectivity and side reactions.
-
Biocatalytic : High enantiopurity but limited substrate solubility and process robustness.
Chemical Reactions Analysis
Types of Reactions: 1-ACETYLNAPHTHALEN-2-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 1-(2-Hydroxyethyl)naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-ACETYLNAPHTHALEN-2-YL ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ACETYLNAPHTHALEN-2-YL ACETATE involves its interaction with specific molecular targets and pathways. The acetyl and acetate groups play a crucial role in its reactivity and biological activity. The compound can act as an acetylating agent, transferring its acetyl group to other molecules, thereby modifying their structure and function. This property is particularly useful in biochemical assays and drug development.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Key Research Findings
- Synthetic Routes: Enzymatic acetylation (e.g., porcine pancreatic lipase) is effective for introducing acetyloxy groups to phenolic precursors .
- Bioactivity: Analogues like JWH-250 (a synthetic cannabinoid) highlight the role of ethanone moieties in receptor binding .
- Stability : Acetyloxy groups are prone to hydrolysis under acidic or basic conditions, influencing compound longevity in pharmaceutical formulations .
Biological Activity
Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]- (CAS Number: 129812-35-7) is an organic compound belonging to the class of naphthalene derivatives. Its molecular formula is CHO, with a molecular weight of 202.2 g/mol. The compound features an acetoxy group attached to the naphthalene ring, which contributes to its structural complexity and potential biological activities.
Chemical Structure and Properties
The chemical structure of Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]- can be illustrated as follows:
This compound's unique combination of naphthalene structure and acetyloxy substitution may confer distinct chemical reactivity and biological properties compared to similar compounds.
Study on Antioxidant Activity
A study examined the antioxidant activity of various naphthalene derivatives, including those structurally related to Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-. The findings indicated that these compounds could scavenge free radicals effectively, highlighting their potential use in preventing oxidative damage in cells.
Cytotoxicity Evaluation
Another research effort focused on evaluating the cytotoxic effects of naphthalene derivatives on human cancer cell lines. The study demonstrated that certain derivatives induced apoptosis in cancer cells through the activation of specific signaling pathways. Although direct studies on Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]- are lacking, the implications from related compounds suggest a need for further investigation into its potential antitumor properties .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethanone, 2-(acetyloxy)-1-phenyl | CHO | Contains a phenyl group instead of a naphthalene ring |
| Ethanone, 1-(2-hydroxy-1-naphthalenyl) | CHO | Lacks the acetyloxy substituent; has hydroxyl group |
| Acetophenone | CHO | Simpler structure; lacks additional aromatic complexity |
Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]- is distinct due to its specific combination of structural features that may enhance its biological activity compared to these related compounds.
Q & A
Q. What are the common synthetic routes for preparing Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-, and how are intermediates purified?
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : 1H/13C NMR : Key signals include the acetyl group (δ ~2.6 ppm for CH₃, ~200 ppm for carbonyl in 13C) and naphthalene aromatic protons (δ 7.2–8.5 ppm). The acetyloxy group’s ester carbonyl appears at ~170 ppm in 13C NMR. IR confirms ester C=O (~1740 cm⁻¹) and ketone (~1680 cm⁻¹) stretches. HPLC/MS (reverse-phase C18 column, acetonitrile/water mobile phase) identifies molecular ions ([M+H]+) and fragmentation patterns. Compare results with reference standards like 1-(4-Methoxy-3-methylphenyl)ethanone for calibration .
Q. What safety precautions are recommended for handling this compound in the laboratory?
- Methodological Answer : While specific toxicological data are limited, analogous naphthalene derivatives require:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of dust/vapors (P261 precaution ).
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water spray due to potential hydrolysis .
- Storage : In airtight containers, away from oxidizers and heat sources .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize derivatives with enhanced biological activity?
- Methodological Answer : Derivatives are tailored by substituting the naphthalene ring or modifying the acetyloxy group. For example:
-
Electrophilic Substitution : Introduce halogens or nitro groups using HNO₃/H₂SO₄ or Cl₂/FeCl₃. Monitor regioselectivity via TLC.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the naphthalene ring, altering lipophilicity.
-
Biological Testing : Screen derivatives against enzyme targets (e.g., cytochrome P450) using fluorometric assays. Structure-activity relationships (SAR) are analyzed via molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets .
- Data Table : Derivative Optimization Parameters
| Modification | Reagents/Conditions | Bioactivity Outcome |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Increased antimicrobial |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Enhanced kinase inhibition |
| Oxime Formation | NH₂OH·HCl, EtOH, reflux | Improved solubility |
Q. What strategies resolve contradictions in spectroscopic data during structural confirmation?
- Methodological Answer : Discrepancies between observed and expected spectral peaks may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- High-Resolution MS : Confirm molecular formula accuracy (e.g., ±5 ppm mass error).
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian 16) to validate tautomeric forms .
- Independent Synthesis : Reproduce the compound via alternative routes to rule out synthetic artifacts .
Q. How do computational methods predict the reactivity and interaction of this compound with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., Fukui indices). Solvent effects (PCM model) refine reactivity in aqueous environments.
- Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., 100 ns trajectories in GROMACS) to assess stability of ligand-receptor complexes.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (logP, BBB permeability) to guide drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
